molecular formula C5H5N2O4- B1235635 L-5-carboxylatomethylhydantoin(1-)

L-5-carboxylatomethylhydantoin(1-)

Cat. No.: B1235635
M. Wt: 157.1 g/mol
InChI Key: DQQLZADYSWBCOX-REOHCLBHSA-M
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Description

L-5-Carboxylatomethylhydantoin(1–) is a hydantoin derivative characterized by a carboxylate group (-COO⁻) attached to a methyl substituent at the 5-position of the hydantoin ring. This structural feature distinguishes it from other hydantoin derivatives, as the carboxylate group enhances polarity and solubility in aqueous environments. The carboxylate group likely influences its reactivity, stability, and biological interactions compared to neutral or non-polar substituents.

Properties

Molecular Formula

C5H5N2O4-

Molecular Weight

157.1 g/mol

IUPAC Name

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetate

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/p-1/t2-/m0/s1

InChI Key

DQQLZADYSWBCOX-REOHCLBHSA-M

SMILES

C(C1C(=O)NC(=O)N1)C(=O)[O-]

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)C(=O)[O-]

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Structural Features and Substituent Effects

  • L-5-Carboxylatomethylhydantoin(1–) vs. 5-Methyl-5-(substituted phenyl)hydantoins ():
    The carboxylatomethyl group introduces a negative charge and hydrogen-bonding capacity, contrasting with the neutral 3- or 4-substituted phenyl groups in 5-methyl-5-phenylhydantoins. This difference significantly impacts solubility; carboxylatomethyl derivatives are expected to exhibit higher aqueous solubility than phenyl-substituted analogs, which are typically lipophilic .

  • L-5-Carboxylatomethylhydantoin(1–) vs. Macathiohydantoin L ():
    Macathiohydantoin L contains a sulfur atom replacing one oxygen in the hydantoin ring (thiohydantoin) and a thioxohexahydroimidazo[1,5-a]pyridine moiety. The sulfur atom reduces ring polarity and may enhance metabolic stability compared to oxygen-containing hydantoins. The carboxylatomethyl group in L-5-carboxylatomethylhydantoin(1–), however, provides a distinct electronic profile, favoring interactions with polar biological targets .

  • L-5-Carboxylatomethylhydantoin(1–) vs. 5-Hydroxyhydantoin ():
    The hydroxyl group in 5-hydroxyhydantoin confers moderate polarity, but the carboxylate group in L-5-carboxylatomethylhydantoin(1–) offers stronger acidity (pKa ~4–5 for carboxylates vs. ~10–12 for alcohols). This impacts ionization state under physiological conditions, influencing bioavailability and protein-binding affinity .

Physicochemical Properties

Property L-5-Carboxylatomethylhydantoin(1–) 5-Methyl-5-phenylhydantoin Macathiohydantoin L 5-Hydroxyhydantoin
Solubility High (polar solvents, water) Low (organic solvents) Moderate (DMSO, CH2Cl2) Moderate (water, ethanol)
Thermal Stability Likely stable (carboxylate resonance stabilization) Stable up to 200°C Degrades at >150°C Decomposes at ~180°C
pKa ~4–5 (carboxylate) N/A (neutral substituent) N/A (thio group) ~10–12 (hydroxyl)

Stability and Reactivity

  • N(1)-Substituted Hydantoins (): N(1)-methyl hydantoins (e.g., 9a–9c) are unstable in common solvents, decomposing into 5-methylene derivatives. In contrast, L-5-carboxylatomethylhydantoin(1–) likely benefits from resonance stabilization of the carboxylate group, reducing susceptibility to elimination or ring-opening reactions .
  • Halogenated Derivatives (): 1,3-Dibromo-5,5-dimethylhydantoin is highly reactive due to bromine substituents, acting as a disinfectant. The carboxylatomethyl derivative lacks such electrophilic sites, suggesting lower reactivity but higher biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 2
Reactant of Route 2
L-5-carboxylatomethylhydantoin(1-)

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